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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolates are highly versatile nucleophilic intermediates crucial for the formation of carbon-

carbon bonds in synthetic organic chemistry. The regioselectivity of enolate formation from

unsymmetrical ketones is a common challenge, often leading to mixtures of kinetic and

thermodynamic products. 2,2,4-Trimethyl-3-pentanone (also known as isopropyl tert-butyl

ketone) presents a unique structural advantage. Due to the absence of α-protons on the tert-

butyl group, deprotonation occurs exclusively at the C-4 position, yielding a single,

regiochemically pure enolate. This note provides a detailed protocol for the efficient and

selective generation of the lithium enolate of 2,2,4-trimethyl-3-pentanone using lithium

diisopropylamide (LDA), a strong, sterically hindered base.

Chemical Principles of Regioselectivity
The structure of 2,2,4-trimethyl-3-pentanone inherently dictates the site of deprotonation. The

carbonyl carbon is flanked by two α-carbons:

C-2: A quaternary carbon (tert-butyl group) with no attached hydrogen atoms.

C-4: A tertiary carbon (isopropyl group) with one acidic α-hydrogen.
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Deprotonation can only occur at the C-4 position, making the reaction completely

regioselective.[1] This circumvents the common issue of controlling kinetic versus

thermodynamic enolate formation seen in other unsymmetrical ketones.[2] The use of a strong,

non-nucleophilic base like LDA ensures rapid, complete, and irreversible deprotonation at low

temperatures, preventing side reactions.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,2-Dimethyl-3-pentanone | 564-04-5 | Benchchem [benchchem.com]

2. masterorganicchemistry.com [masterorganicchemistry.com]

3. youtube.com [youtube.com]

4. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Application Note: Regioselective Enolate Formation
from 2,2,4-Trimethyl-3-pentanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266196#enolate-formation-from-2-2-4-trimethyl-3-
pentanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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